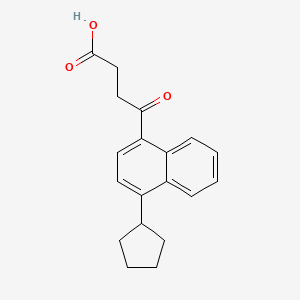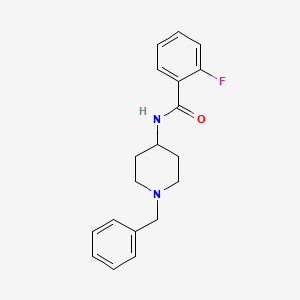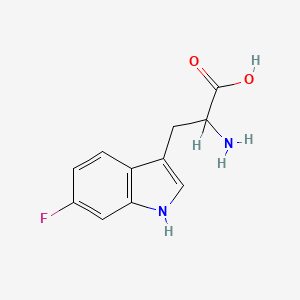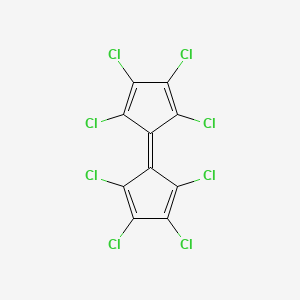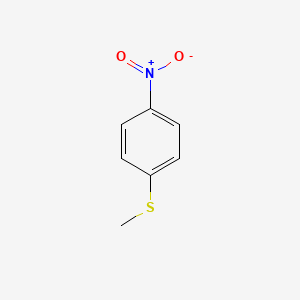
Emestrin
Übersicht
Beschreibung
Emestrin is a macrocyclic epidithiodioxopiperazine compound, first isolated from the mycelial extract of the fungus Emericella striata . It is known for its strong antifungal activity and has been identified as a potential antibiotic agent . This compound is derived from two molecules of phenylalanine and one molecule of benzoic acid .
Wissenschaftliche Forschungsanwendungen
Biochemische Analyse
Biochemical Properties
Emestrin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit ATP synthesis in mitochondria by uncoupling oxidative phosphorylation . This interaction disrupts the normal function of mitochondrial enzymes involved in energy production, leading to a decrease in cellular ATP levels . Additionally, this compound interacts with various biomolecules, including proteins involved in mitochondrial respiration, causing structural alterations and functional impairments .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce cytotoxicity in several cancer cell lines, including T47D, HepG2, C28, and HeLa cells . This compound influences cell function by disrupting mitochondrial respiration, leading to decreased ATP production and increased oxidative stress . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mitochondrial enzymes, leading to the inhibition of ATP synthesis . This compound’s structure allows it to interact with the mitochondrial membrane, causing uncoupling of oxidative phosphorylation and depression of respiration . This interaction results in structural alterations in mitochondria, such as swelling and disruption of the inner membrane . Additionally, this compound’s effects on gene expression and enzyme activity contribute to its cytotoxic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to induce rapid and severe cytotoxic effects in vitro, with significant mitochondrial damage observed within 24 hours of exposure . Long-term studies have shown that this compound’s cytotoxic effects persist, leading to sustained mitochondrial dysfunction and cell death . The stability of this compound in laboratory conditions has been confirmed, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent toxicity, with higher doses leading to more severe adverse effects . In male ICR mice, the intraperitoneal LD50 values of this compound were found to be 17.7 and 13.0 mg/kg at 24 and 48 hours, respectively . At doses over 30 mg/kg, this compound caused cardiac failure and death shortly after administration . Lower doses resulted in centrilobular necrosis in the liver and degeneration of mitochondria in cardiac muscle cells and hepatocytes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting mitochondrial function. It interacts with enzymes involved in oxidative phosphorylation, leading to the uncoupling of this process and inhibition of ATP synthesis . This compound’s effects on metabolic flux and metabolite levels have been observed, with significant alterations in mitochondrial respiration and energy production . Additionally, this compound’s interaction with mitochondrial enzymes contributes to its cytotoxic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to localize to mitochondria, where it exerts its cytotoxic effects . This compound’s accumulation in mitochondria leads to structural alterations and functional impairments, contributing to its overall cytotoxicity . The transport and distribution of this compound within cells are crucial for its biological activity and effectiveness .
Subcellular Localization
This compound’s subcellular localization is primarily within mitochondria, where it exerts its cytotoxic effects . The compound’s structure allows it to interact with mitochondrial membranes, leading to uncoupling of oxidative phosphorylation and inhibition of ATP synthesis . This compound’s localization to mitochondria is essential for its activity, as it directly affects mitochondrial function and induces cell death . The targeting signals and post-translational modifications that direct this compound to mitochondria are critical for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Emestrin is typically isolated from fungal sources, particularly from the mycelial acetone extract of Emericella striata . The structure of this compound, including its absolute configuration, was determined using spectroscopic techniques such as nuclear magnetic resonance and X-ray crystallography .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Emericella striata under controlled conditions to maximize the yield of the compound. The mycelial extract is then subjected to various purification processes to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Emestrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically use halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different biological activities .
Wirkmechanismus
Emestrin exerts its effects primarily through its interaction with cellular components. It is known to inhibit the binding of certain chemokines to their receptors, thereby disrupting cellular signaling pathways . This compound’s antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell walls, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Emestrin belongs to the class of epidithiodioxopiperazines, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:
Northis compound A: A sulfur-bearing macrocyclic lactone with weak cytotoxic activities.
Secothis compound E: Another epipolythiodioxopiperazine with distinct structural features.
Chaetomin: A compound with similar antifungal properties but different molecular targets.
Eigenschaften
CAS-Nummer |
97816-62-1 |
|---|---|
Molekularformel |
C27H22N2O10S2 |
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
(1R,3R,9S,24S,25S,32R)-20,24,32-trihydroxy-16-methoxy-29-methyl-6,10,18-trioxa-26,27-dithia-2,29-diazaheptacyclo[23.2.2.11,4.12,25.119,23.03,9.012,17]dotriaconta-4,7,12(17),13,15,19,21,23(31)-octaene-11,28,30-trione |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-9-8-16-19(14)29(27)25(35)26(28,40-41-27)21(31)12-6-7-15(30)18(10-12)38-20-13(23(33)39-16)4-3-5-17(20)36-2/h3-11,16,19,21-22,30-32H,1-2H3/t16-,19+,21-,22+,26-,27+/m0/s1 |
InChI-Schlüssel |
VASYTSFNISZKEL-DCTKBWBHSA-N |
SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Isomerische SMILES |
CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@@H]4N2C(=O)[C@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Kanonische SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC=C7OC)C(=O)O5)O)SS3)O |
Synonyme |
emestrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of emestrin?
A1: The molecular formula of this compound is C27H22N2O10S2, and its molecular weight is 598.06 g/mol. [, ]
Q2: What are the key structural features of this compound?
A2: this compound possesses a unique 15-membered macrocyclic epidithiodioxopiperazine ring system. This structure arises from the condensation of two phenylalanine molecules and one benzoic acid molecule. [, ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers employ various spectroscopic methods to elucidate the structure of this compound, including:
- Ultra Performance Liquid Chromatography coupled with Electrospray Ionization and Time-of-Flight Mass Spectrometry (UPLC-ESI-ToF-MS) for determining the molecular formula and identifying characteristic fragments. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) 135°, for determining the connectivity and stereochemistry of atoms within the molecule. [, , ]
- Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups present in the molecule. []
- Electronic Circular Dichroism (ECD) spectroscopy for determining the absolute configuration of chiral centers within the molecule. [, ]
Q4: What are the known biological activities of this compound?
A4: this compound exhibits a range of biological activities, most notably:
- Antifungal activity: this compound demonstrates potent antifungal properties. []
- Cytotoxicity: this compound shows cytotoxic effects against various cancer cell lines, including breast cancer (T47D), liver cancer (HepG2), colon cancer (WiDr), cervical cancer (HeLa), and leukemia cells (MEG-01 and K562). [, , , , ]
Q5: What is the mechanism of action of this compound's anticancer activity?
A5: While the precise mechanism remains under investigation, research suggests that this compound induces apoptosis (programmed cell death) in cancer cells. [, ] One study observed cell cycle arrest at the G0/G1 phase in T47D cells treated with this compound. [] Further investigation revealed that this compound treatment increased the proportion of apoptotic cells, suggesting its role in triggering the apoptotic pathway. []
Q6: How does this compound affect mitochondrial function?
A6: this compound has been shown to inhibit mitochondrial respiration, suggesting a potential mechanism for its cytotoxic effects. [, ]
Q7: Has this compound shown any immunosuppressive effects?
A7: While this compound itself hasn't been directly linked to immunosuppression, a related compound called gliotoxin, which shares the epipolythiodioxopiperazine core structure, possesses immunosuppressive properties. []
Q8: Are there any known derivatives of this compound?
A8: Yes, several this compound derivatives have been isolated from various fungal sources, including emestrins B, C, H, K, L, and M. [, , , ] These derivatives often exhibit variations in the substituents attached to the core epidithiodioxopiperazine ring system, leading to differences in their biological activity profiles.
Q9: How is this compound produced?
A9: this compound is a secondary metabolite produced by certain fungal species. Researchers typically cultivate these fungi in a suitable liquid medium, such as Malt Extract Broth (MEB), to produce this compound. [] Factors such as agitation speed and cultivation time can influence this compound production. []
Q10: What are the challenges in formulating this compound for therapeutic use?
A10: While research on this compound formulation is limited, challenges may include its potential instability under various conditions, limited solubility in aqueous media, and potential toxicity.
Q11: What is known about the toxicity of this compound?
A11: this compound exhibits cytotoxicity against several cancer cell lines, indicating its potential for toxicity. [, , , ] Animal studies have shown that this compound can cause acute and chronic toxicity in mice, leading to injuries in various organs. [, ] Further research is crucial to determine its safety profile thoroughly.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


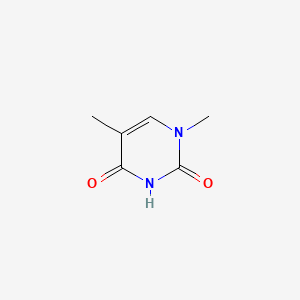
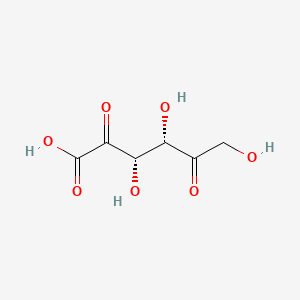
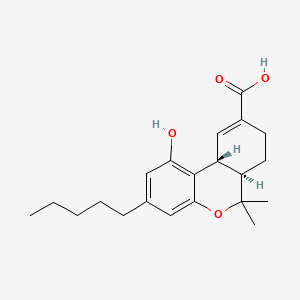
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)
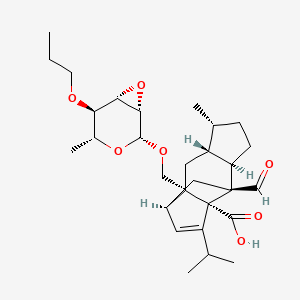
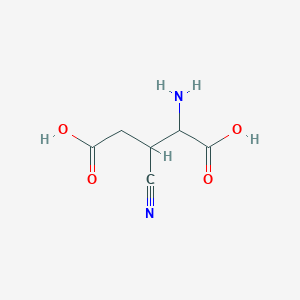
![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)
